Tris(2-ethylhexyl) phosphate
Overview
Description
Tris(2-ethylhexyl) phosphate is an organic chemical compound belonging to the organophosphate group. It is a colorless, viscous liquid with a faint, piercing smell. This compound is widely used as a plasticizer, flame retardant, and solvent in various industrial applications .
Mechanism of Action
Target of Action
Tris(2-ethylhexyl) phosphate (TEHP) exhibits glucocorticoid receptor (GR) antagonistic activity . The glucocorticoid receptor is a type of nuclear receptor that binds to glucocorticoids, which are steroid hormones that regulate various aspects of metabolism and immune function.
Mode of Action
As a GR antagonist, TEHP can bind to the glucocorticoid receptor and prevent its activation by glucocorticoids. This can interfere with the normal function of glucocorticoids, leading to alterations in metabolic and immune processes .
Biochemical Pathways
TEHP is degraded by the bacterial strain Ochrobactrum tritici WX3-8, which uses TEHP as its sole carbon source . The degradation pathway involves the sequential removal of the 2-ethylhexyl groups from TEHP, resulting in the formation of di(2-ethylhexyl) phosphate, mono(2-ethylhexyl) phosphate, and finally phosphoric acid . The 2-ethylhexanol produced in this process is further metabolized .
Pharmacokinetics
It may undergo metabolism in the liver and be excreted in the urine and feces .
Result of Action
The antagonistic action of TEHP on the glucocorticoid receptor can disrupt the normal function of glucocorticoids, potentially leading to alterations in metabolic and immune processes . The degradation of TEHP by bacteria can lead to the release of phosphoric acid and 2-ethylhexanol into the environment .
Action Environment
TEHP is a common organophosphorus flame retardant with considerable ecological toxicity . It is biodegradable and degrades rapidly in water but may adsorb to suspended solids and sediments . Environmental factors such as temperature, pH, and the presence of certain bacteria can influence the degradation of TEHP . An accidental release to water may pose a danger to fish (moderate toxicity), invertebrates (low toxicity), and other aquatic organisms (moderate toxicity) prior to degrading .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Tris(2-ethylhexyl) phosphate are not fully understood yet. It is known that it can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
This compound has been found to induce cytotoxicity in TM3 Leydig cells . It influences cell function by modulating autophagy and endoplasmic reticulum stress . It can also impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound can be transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and it can also affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(2-ethylhexyl) phosphate is typically synthesized through the reaction of phosphorus oxychloride with 2-ethylhexanol. The reaction is carried out in the presence of a catalyst, usually at low temperatures (0-10°C) to control the exothermic nature of the reaction. The mixture is then stirred for several hours at slightly elevated temperatures (15-25°C) to ensure complete reaction. The by-product, hydrochloric acid, is removed, and the product is purified through washing and distillation .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and using advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tris(2-ethylhexyl) phosphate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoric acid derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and 2-ethylhexanol.
Substitution: It can undergo substitution reactions where the alkyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Various nucleophiles can be used under controlled conditions to achieve substitution.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Hydrolysis: Phosphoric acid and 2-ethylhexanol.
Substitution: Depending on the nucleophile, various substituted phosphates.
Scientific Research Applications
Tris(2-ethylhexyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in polymers, providing flexibility and flame retardant properties.
Biology: Acts as a mild biocide, making it useful in biological studies involving microbial inhibition.
Medicine: Research is ongoing into its potential use as a glucocorticoid receptor antagonist.
Industry: Widely used in the production of polymers, cutting fluids, and release agents in metal casting.
Comparison with Similar Compounds
Di(2-ethylhexyl) phosphoric acid: Used as an oil additive and extraction solvent.
Tri-n-octyl phosphate: Another organophosphate with similar uses but different alkyl groups, leading to variations in physical and chemical properties.
Uniqueness: Tris(2-ethylhexyl) phosphate is unique due to its specific alkyl groups, which provide distinct physical properties such as lower volatility and higher thermal stability compared to other organophosphates .
Properties
IUPAC Name |
tris(2-ethylhexyl) phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51O4P/c1-7-13-16-22(10-4)19-26-29(25,27-20-23(11-5)17-14-8-2)28-21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVWRXDRKAHEAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COP(=O)(OCC(CC)CCCC)OCC(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51O4P | |
Record name | TRIS(2-ETHYLHEXYL)PHOSPHATE | |
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Record name | TRIS(2-ETHYLHEXYL) PHOSPHATE | |
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DSSTOX Substance ID |
DTXSID0021414 | |
Record name | Tris(2-ethylhexyl) phosphate | |
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Molecular Weight |
434.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tris(2-ethylhexyl)phosphate is a clear colorless to pale yellow liquid with a slight sharp odor. (NTP, 1992), Liquid, COLOURLESS VISCOUS LIQUID. | |
Record name | TRIS(2-ETHYLHEXYL)PHOSPHATE | |
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Record name | Phosphoric acid, tris(2-ethylhexyl) ester | |
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Record name | TRIS(2-ETHYLHEXYL) PHOSPHATE | |
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Boiling Point |
374 to 451 °F at 760 mmHg (decomposes) (NTP, 1992), at 0.7kPa: 220 °C | |
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Flash Point |
305 °F (NTP, 1992), 170 °C | |
Record name | TRIS(2-ETHYLHEXYL)PHOSPHATE | |
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Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), Solubility in water at 20 °C: none | |
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Density |
0.9262 at 68 °F (NTP, 1992) - Less dense than water; will float, Relative density (water = 1): 0.93 | |
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Vapor Density |
14.95 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 15 | |
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Vapor Pressure |
1.9 mmHg at 392 °F (NTP, 1992), Vapor pressure, Pa at 20 °C: | |
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CAS No. |
78-42-2 | |
Record name | TRIS(2-ETHYLHEXYL)PHOSPHATE | |
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Record name | Tris(2-ethylhexyl) phosphate | |
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Record name | Phosphoric acid, tris(2-ethylhexyl) ester | |
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Record name | TRIS(2-ETHYLHEXYL)PHOSPHATE | |
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Melting Point |
-94 °F (NTP, 1992), -74 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Tris(2-ethylhexyl) phosphate?
A1: The molecular formula of this compound is C24H51O4P, and its molecular weight is 434.64 g/mol.
Q2: What are the typical spectroscopic characteristics of TEHP?
A2: While specific spectroscopic data is limited in the provided research, TEHP can be characterized by techniques like FTIR (Fourier-transform infrared spectroscopy) and NMR (nuclear magnetic resonance) spectroscopy. FTIR would reveal characteristic peaks for P=O, P-O-C, and C-H vibrations, while NMR would provide detailed information about the arrangement of hydrogen and carbon atoms within the molecule.
Q3: Is this compound compatible with a wide range of polymers?
A3: Yes, TEHP demonstrates compatibility with various polymers, notably poly(vinyl chloride) (PVC) [, , , , ]. It is frequently employed as a plasticizer in PVC-based membrane electrodes for ion-selective sensing.
Q4: Does this compound itself exhibit catalytic activity?
A4: The provided research primarily focuses on TEHP's applications as a solvent and extractant rather than a catalyst. While it may participate in reaction mechanisms, its role is often that of a medium or a complexing agent rather than a direct catalyst.
Q5: What makes this compound suitable for solvent extraction processes?
A5: TEHP's structure, with its three 2-ethylhexyl groups, makes it highly hydrophobic and immiscible with water. This property, coupled with its ability to form complexes with certain metal ions, makes it valuable for selectively extracting metal ions like cadmium [], uranium [, , ], platinum [], and manganese [] from aqueous solutions.
Q6: How does the structure of this compound contribute to its effectiveness in liquid membrane extraction?
A6: The large, branched alkyl chains in TEHP hinder the co-extraction of nitric acid, a factor crucial for the selective extraction of uranium []. This selectivity is particularly important in applications like separating uranium from complex mixtures like nuclear fuel reprocessing solutions.
Q7: Has computational chemistry been used to study this compound?
A7: While the provided research doesn't delve into specific computational studies, techniques like molecular dynamics simulations could offer insights into TEHP's interactions with polymers, its behavior in different solvents, and its complexation with metal ions.
Q8: How do structural modifications to the alkyl groups in this compound affect its extraction properties?
A8: Research comparing TEHP to other trialkyl phosphates like tri-n-butyl phosphate (TBP) and tri-isoamyl phosphate (TiAP) shows that even subtle changes in the alkyl chain length and branching can significantly alter the extraction kinetics and selectivity for metal ions like uranium []. These differences are attributed to the varying steric hindrance and hydrophobicity imparted by the alkyl groups.
Q9: What are the known toxicological effects of this compound?
A9: While generally considered to have low acute toxicity, studies have shown that chronic exposure to high doses of TEHP can induce hepatocarcinogenic effects in rodents, particularly in female mice []. The 2-ethylhexyl moiety is implicated in this effect. []
Q10: What are the potential environmental concerns associated with this compound?
A10: TEHP's widespread use has led to its detection in various environmental compartments, including water, soil, air [, , , , , ], and even foodstuffs []. Its persistence in the environment and potential for bioaccumulation raise concerns, warranting further research on its long-term ecological impacts [].
Q11: Are there regulations in place to mitigate the environmental risks of this compound?
A11: The research highlights the establishment of environmental risk limits, including Maximum Permissible Concentrations (MPCs) and Negligible Concentrations (NCs) for TEHP and other phosphate esters in water, soil, and sediment []. These limits aim to minimize potential ecological risks associated with TEHP contamination.
Q12: What analytical methods are commonly used to detect and quantify this compound in environmental samples?
A12: Gas chromatography coupled with mass spectrometry (GC-MS) is widely employed for analyzing TEHP in environmental matrices like air, water, and soil [, , , , ]. This technique enables the separation and identification of TEHP from complex mixtures and provides quantitative data on its concentration.
Q13: How are analytical methods for this compound validated to ensure accurate and reliable measurements?
A13: Method validation for TEHP analysis typically involves assessing parameters like accuracy, precision, specificity, linearity, and the limit of detection [, ]. This process ensures that the analytical method is fit for its intended purpose and provides trustworthy data on TEHP concentrations.
Q14: Are there viable alternatives to this compound, particularly in applications where its use raises environmental concerns?
A14: Research is ongoing to identify safer alternatives to TEHP and other potentially harmful organophosphate esters. The choice of substitutes often depends on the specific application. For example, in plasticizer applications, alternative compounds with improved biodegradability and lower toxicity profiles are being explored.
Q15: What research infrastructure and resources are essential for advancing our understanding of this compound?
A15: Continued research on TEHP requires a multidisciplinary approach, leveraging advanced analytical techniques like GC-MS and LC-MS/MS for detection and quantification, computational modeling to study its interactions and behavior, and toxicological studies to evaluate its potential health and environmental risks [, , ]. Collaboration between academic institutions, regulatory agencies, and industries is crucial for sharing data, developing safer alternatives, and implementing responsible use and disposal practices.
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